molecular formula C14H24ClN B6344110 {[4-(2-Methylpropyl)phenyl]methyl}(propyl)amine hydrochloride CAS No. 1240566-81-7

{[4-(2-Methylpropyl)phenyl]methyl}(propyl)amine hydrochloride

Cat. No.: B6344110
CAS No.: 1240566-81-7
M. Wt: 241.80 g/mol
InChI Key: DUPKPSZVDOYVFW-UHFFFAOYSA-N
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Description

It is a hydrochloride salt with the molecular formula C14H24ClN and a molecular weight of 241.80 g/mol. This compound is primarily used in the field of medicine, particularly in ophthalmology, for its mydriatic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-(2-Methylpropyl)phenyl]methyl}(propyl)amine hydrochloride typically involves a multi-step process. One common method includes the alkylation of 4-(2-methylpropyl)benzyl chloride with propylamine under basic conditions to form the desired amine. This is followed by the addition of hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

{[4-(2-Methylpropyl)phenyl]methyl}(propyl)amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines. Substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

{[4-(2-Methylpropyl)phenyl]methyl}(propyl)amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: The compound is studied for its effects on biological systems, particularly in neurotransmitter research due to its structural similarity to dopamine.

    Medicine: It is used in ophthalmology for its mydriatic effects, helping to dilate the pupils during eye examinations and surgeries.

    Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of {[4-(2-Methylpropyl)phenyl]methyl}(propyl)amine hydrochloride involves its interaction with dopamine receptors. It acts as a dopamine agonist, mimicking the effects of dopamine by binding to its receptors and activating them. This leads to various physiological effects, including pupil dilation in the eyes .

Comparison with Similar Compounds

Similar Compounds

    Dopamine: A naturally occurring neurotransmitter with similar structural features.

    Phenylephrine: Another mydriatic agent used in ophthalmology.

    Ephedrine: A compound with similar sympathomimetic effects.

Uniqueness

{[4-(2-Methylpropyl)phenyl]methyl}(propyl)amine hydrochloride is unique due to its specific structural modifications, which confer distinct pharmacological properties. Unlike dopamine, it is more stable and has a longer duration of action, making it suitable for therapeutic use in ophthalmology.

Properties

IUPAC Name

N-[[4-(2-methylpropyl)phenyl]methyl]propan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N.ClH/c1-4-9-15-11-14-7-5-13(6-8-14)10-12(2)3;/h5-8,12,15H,4,9-11H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUPKPSZVDOYVFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC=C(C=C1)CC(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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